3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[2-(4-thiomorpholinylsulfonyl)ethyl]propanamide
Description
This compound features a propanamide backbone with three distinct substituents:
- 1H-pyrrol-1-yl: A five-membered aromatic nitrogen heterocycle.
- 3-thienyl: A sulfur-containing aromatic ring (thiophene).
- 4-thiomorpholinylsulfonyl ethyl: A sulfonamide-linked thiomorpholine group (a six-membered ring containing two sulfur atoms, one of which is oxidized to a sulfonyl group).
The compound’s unique combination of pyrrole, thiophene, and sulfonylated thiomorpholine distinguishes it from related analogs, as discussed below.
Properties
Molecular Formula |
C17H23N3O3S3 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
3-pyrrol-1-yl-N-(2-thiomorpholin-4-ylsulfonylethyl)-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H23N3O3S3/c21-17(18-4-12-26(22,23)20-7-10-24-11-8-20)13-16(15-3-9-25-14-15)19-5-1-2-6-19/h1-3,5-6,9,14,16H,4,7-8,10-13H2,(H,18,21) |
InChI Key |
BNKMDWKLEPPNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCNC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, physicochemical, and functional differences between the target compound and related propanamide derivatives.
Structural Comparisons
Table 1: Key Structural Features of Analogous Propanamides
<sup>†</sup> Estimated based on structural components: Pyrrole (C4H4N), thiophene (C4H3S), thiomorpholine sulfonyl (C4H8N2O2S2), and propanamide (C3H5NO).
Key Observations:
- Heterocyclic Diversity : The target compound uniquely combines pyrrole and thiophene, whereas analogs in , and 8 prioritize pyridyl, chlorophenyl, or pyrimidinyl groups. Pyrrole and thiophene may enhance π-π stacking or sulfur-mediated interactions compared to nitrogen-rich heterocycles.
- Sulfonamide vs. Sulfonyl : The target’s thiomorpholinylsulfonyl group differs from ’s 1,1-dioxo-thiomorpholine, which lacks the sulfonamide linkage. Sulfonamides often improve metabolic stability and solubility .
Table 2: Comparative Physicochemical Data
Key Observations:
- Physical State : The crystalline solid (, Compound 5) versus gum-like consistency (Compound 7) highlights how substituents (e.g., fluorophenyl vs. methoxyphenyl) affect crystallinity and handling.
Functional and Pharmacological Implications
- Target Binding : The thiomorpholinylsulfonyl group in the target compound may act as a hydrogen bond acceptor, akin to sulfonamides in protease inhibitors (e.g., ). In contrast, ’s dioxopyrimidinyl group could mimic ATP in kinase binding pockets.
- Screening Compatibility : The microculture tetrazolium assay () could evaluate the target compound’s cytotoxicity against tumor cell lines, as demonstrated for structurally diverse agents .
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